
CM03
Overview
Description
CM03 is a trisubstituted naphthalene diimide compound designed to target G-quadruplex (G4) DNA structures, which are non-canonical nucleic acid conformations prevalent in oncogene promoters and telomeres. Its development was informed by structural optimization of earlier G4-binding molecules like MM41, with modifications to enhance binding affinity and reduce molecular weight . This compound exhibits nanomolar-range binding affinity for human telomeric and oncogenic G4 sequences (e.g., HSP90, BCL-2, KRAS) and stabilizes these structures by increasing their melting temperature (ΔTm) .
In preclinical studies, this compound demonstrated potent anti-proliferative activity in pancreatic ductal adenocarcinoma (PDAC) models, with GI50 values of 10–15 nM in PDAC cell lines (e.g., MIA PaCa-2, PANC-1) . In vivo, this compound reduced tumor volume by >50% in MIA PaCa-2 xenografts at 15 mg/kg doses without significant toxicity . It also downregulated genes critical to PDAC progression (e.g., TEAD2/4, Gli2/4) and synergized with HDAC inhibitors like SAHA to overcome chemoresistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CM03 involves the preparation of a trisubstituted naphthalene diimide compound. The synthetic route typically includes the following steps:
Formation of Naphthalene Diimide Core: The core structure is synthesized through a series of condensation reactions involving naphthalene derivatives.
Substitution Reactions: The core is then subjected to substitution reactions to introduce various functional groups, enhancing its binding affinity to G-quadruplexes.
Purification: The final product is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes. The use of automated synthesis and purification systems can further enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
CM03 primarily undergoes the following types of reactions:
Binding to G-quadruplexes: this compound binds to G-quadruplex structures in DNA, stabilizing them and preventing their unwinding.
Interaction with DNA and Chromatin: The compound induces double-strand break events due to torsional strain on DNA and chromatin structure.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include naphthalene derivatives, various substituents for functionalization, and solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major product formed from the reactions involving this compound is the stabilized G-quadruplex structure in DNA. This stabilization leads to the downregulation of genes containing G-quadruplex sequences, which can have significant implications in cancer treatment .
Scientific Research Applications
CM03 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study the structure and function of G-quadruplexes in DNA.
Biology: In biological research, this compound is used to investigate the effects of G-quadruplex stabilization on cellular processes.
Medicine: this compound has shown selective potency for pancreatic cancer cells, making it a promising candidate for cancer therapy.
Industry: In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent.
Mechanism of Action
CM03 exerts its effects by stabilizing DNA G-quadruplex structures. The mechanism involves the following steps:
Binding to G-quadruplexes: this compound binds to the G-quadruplex structures in DNA, stabilizing them and preventing their unwinding.
Downregulation of Genes: The stabilization of G-quadruplexes leads to the downregulation of genes containing these sequences, affecting their expression.
Induction of DNA Damage: The binding of this compound induces double-strand break events due to torsional strain on DNA and chromatin structure, leading to cell growth arrest and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
CM03 belongs to a class of G4-targeting naphthalene diimides. Key analogues include:
Mechanistic and Efficacy Comparisons
Binding Affinity and Selectivity :
this compound binds G4 structures with 3× higher affinity than MM41 (KD = 2–5 nM vs. 6–10 nM) and stabilizes G4s more effectively (ΔTm +15–20°C vs. +8–10°C) . However, QN-302 , a later-generation analogue, exhibits 10× higher potency (GI50 = 1–3 nM) due to stronger G4 stabilization (ΔTm +25–30°C) and optimized side-chain interactions .- Resistance Profile: this compound retains efficacy in gemcitabine-resistant PDAC cells (e.g., GemMIA-R3), with GI50 values comparable to parental lines, unlike gemcitabine, which shows 1,000× reduced activity . In contrast, CX-5461 (a non-NDI G4 ligand) has lower potency in resistant models .
Pathway Modulation :
this compound downregulates Hedgehog , Wnt/β-catenin , and mTOR pathways more broadly than QN-302, which selectively targets oncogenic G4s in TEAD and Gli promoters . SOP1247, a structural variant of this compound, shares similar transcriptomic effects but is marginally less potent due to reduced hydrophobicity .
Pharmacokinetic and Clinical Considerations
- Bioavailability : this compound has superior bioavailability (AUCall = 11,113 ng·h/mL) compared to QN-302 (5,863 ng·h/mL), likely due to its cationic side chains enhancing solubility .
- Therapeutic Window: this compound’s narrow therapeutic window in monotherapy (e.g., efficacy at 10–15 mg/kg) is mitigated by combination regimens, which reduce required doses to 3–5 mg/kg .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for initial efficacy testing of CM03 in pancreatic ductal adenocarcinoma (PDAC)?
- Methodological Guidance : Begin with established PDAC cell lines (e.g., PANC-1, MIA PaCa-2) for in vitro assays, focusing on viability (GI50 determination via ATP-based assays) and RNA sequencing to identify transcriptomic changes . Validate findings in immunocompetent murine models using intraperitoneal this compound administration, monitoring tumor regression and survival rates. Ensure controls include vehicle (saline) and standard-of-care agents (e.g., gemcitabine) .
Q. How should researchers design dose-response experiments for this compound to balance efficacy and toxicity?
- Methodological Guidance : Conduct parallel in vitro and in vivo dose-ranging studies. For cell lines, test 6–10 concentrations (e.g., 0.1–100 μM) to calculate GI50 values. In mice, use a logarithmic dosing scale (e.g., 5–50 mg/kg) with frequent monitoring of weight loss, organ toxicity, and blood biomarkers. Apply pharmacokinetic modeling to correlate exposure levels with biological effects .
Q. What molecular techniques are critical for validating this compound’s G-quadruplex targeting mechanism?
- Methodological Guidance : Use immunofluorescence microscopy with BG4 antibodies to visualize G-quadruplex formation in treated cells. Complement with RT-qPCR to assess downstream targets (e.g., oncogenes suppressed by G-quadruplex stabilization). Cross-validate findings using CRISPR knockouts of G-quadruplex-binding proteins .
Advanced Research Questions
Q. How can contradictory data between this compound’s in vitro potency and in vivo efficacy be resolved?
- Methodological Guidance : Perform comparative pharmacodynamic profiling using orthotopic PDAC models to better mimic tumor microenvironments. Integrate multi-omics data (RNA-seq, proteomics) to identify compensatory pathways activated in vivo. Use ex vivo cultures of treated tumors to isolate microenvironmental influences .
Q. What statistical approaches are recommended for analyzing high-dimensional RNA-seq data from this compound-treated PDAC cells?
- Methodological Guidance : Apply differential expression analysis (e.g., DESeq2, edgeR) with false-discovery-rate (FDR) correction. Use pathway enrichment tools (GSEA, DAVID) to identify disrupted biological processes. For hypothesis generation, employ unsupervised clustering (e.g., PCA, t-SNE) to detect subpopulations with divergent responses .
Q. How should researchers address batch effects or technical variability in this compound studies involving multi-institutional data?
- Methodological Guidance : Implement ComBat or SVA for batch correction in genomic datasets. Standardize protocols across labs (e.g., identical cell culture conditions, sequencing platforms). Use reference samples in each batch to quantify technical variability .
Q. What strategies optimize this compound’s therapeutic window when combined with existing chemotherapies?
- Methodological Guidance : Employ factorial design experiments to test this compound-gemcitabine synergism. Calculate combination indices (CI) using the Chou-Talalay method. In vivo, stagger administration times (e.g., this compound pre-treatment followed by gemcitabine) to minimize overlapping toxicities .
Q. Data Management and Reproducibility
Q. How can raw data from this compound experiments be structured for public repositories like GEO?
- Methodological Guidance : Organize RNA-seq data into FASTQ (raw reads), BAM (aligned), and normalized count matrices. Annotate metadata using MIAME standards, including treatment doses, cell line identifiers, and sequencing parameters. Provide code for analysis pipelines (e.g., GitHub links) .
Q. What quality-control metrics are essential for validating this compound’s biological activity across independent replicates?
- Methodological Guidance : Include positive controls (e.g., known G-quadruplex stabilizers) in each assay batch. Report coefficient of variation (CV) for technical replicates and inter-assay concordance statistics. Use Bland-Altman plots to assess agreement between independent experiments .
Q. Ethical and Collaborative Considerations
Q. How should researchers negotiate data-sharing agreements for this compound studies involving proprietary datasets?
- Methodological Guidance : Draft material transfer agreements (MTAs) specifying permitted uses, attribution requirements, and restrictions on redistribution. For collaborative projects, define data ownership and publication rights upfront. Reference institutional guidelines (e.g., Cambridge University Press protocols) for compliance .
Properties
CAS No. |
2101208-44-8 |
---|---|
Molecular Formula |
C34H44N6O6 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
14-hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |
InChI |
InChI=1S/C34H44N6O6/c41-31-24-5-6-25-29-28(24)26(33(43)39(31)12-3-10-37-15-19-45-20-16-37)23-27(35-7-14-36-8-1-2-9-36)30(29)34(44)40(32(25)42)13-4-11-38-17-21-46-22-18-38/h5-6,23,42H,1-4,7-22H2 |
InChI Key |
WHLXIQNGOLIDJQ-UHFFFAOYSA-N |
SMILES |
O=C(N(CCCN1CCOCC1)C(C2=C3C4=C(C(N5CCCN6CCOCC6)=O)C=C2NCCN7CCCC7)=O)C3=CC=C4C5=O |
Canonical SMILES |
C1CCN(C1)CCN=C2C=C3C4=C(C=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C(=O)N(C3=O)CCCN7CCOCC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM03; CM-03; CM 03. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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